1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole
Description
This compound features a pyrazole core substituted with a difluoromethyl group at position 1, a methyl group at position 3, and a trimethylsilyl ethynyl (TMS-ethynyl) group at position 2. The difluoromethyl group enhances metabolic stability and lipophilicity, making it advantageous in medicinal chemistry . The TMS-ethynyl group contributes to steric bulk and electronic modulation, facilitating applications in cross-coupling reactions .
Properties
Molecular Formula |
C10H14F2N2Si |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-[1-(difluoromethyl)-3-methylpyrazol-4-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H14F2N2Si/c1-8-9(5-6-15(2,3)4)7-14(13-8)10(11)12/h7,10H,1-4H3 |
InChI Key |
OIALKEAPMWERTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C#C[Si](C)(C)C)C(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.
Attachment of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be attached through a Sonogashira coupling reaction, which involves the reaction of an ethynyl compound with a trimethylsilyl halide in the presence of a palladium catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trimethylsilyl-ethynyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the trimethylsilyl-ethynyl group can modulate its reactivity and stability. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole are compared below with related pyrazole derivatives:
Table 1: Comparative Analysis of Pyrazole Derivatives
Key Observations:
Fluorinated Groups :
- The difluoromethyl group (CHF₂) in the target compound provides moderate electron-withdrawing effects compared to trifluoromethyl (CF₃) in analogs, balancing reactivity and metabolic stability .
- Heavily fluorinated derivatives (e.g., ) exhibit extreme stability but may suffer from synthetic complexity and poor solubility.
Substituent Positions :
- The TMS-ethynyl group at position 4 in the target compound facilitates cross-coupling reactions (e.g., with aryl halides), whereas analogs with substituents at position 5 (e.g., ) show distinct reactivity patterns .
- Anti-malarial activity in correlates with thienyl-pyrazoline at position 4, highlighting the role of heterocyclic substituents in bioactivity .
Synthetic Methods :
- Pd-catalyzed coupling is prevalent for introducing ethynyl groups (), whereas anti-malarial derivatives rely on cyclization ().
Biological Activity :
Biological Activity
1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activity. With a molecular formula of C10H14F2N2Si and a molecular weight of 228.31 g/mol, this compound features a unique combination of functional groups that enhance its reactivity and biological interactions. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes:
- Difluoromethyl group : Enhances electrophilicity and binding affinity.
- Methyl group : Influences steric effects and potential interactions.
- Trimethylsilyl-ethynyl group : Facilitates coupling reactions and further functionalization.
The unique combination of these groups contributes to its distinctive chemical properties, making it a valuable candidate for various applications in medicinal chemistry.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound can modulate cellular signaling pathways. The mechanisms through which this compound exhibits biological activity include:
- Enzyme Inhibition : The difluoromethyl group may enhance binding to specific enzymes, leading to inhibition and modulation of metabolic pathways.
- Receptor Binding : The structural features allow selective interaction with various receptors, potentially influencing physiological responses.
In Vitro Studies
Several studies have investigated the biological activity of pyrazole derivatives, including the one :
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between this compound and structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(Difluoromethyl)-4-[(trimethylsilyl)ethynyl]benzene | Benzene ring | Lacks pyrazole ring; different reactivity |
| 1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]benzene | Benzene ring with methyl | Similar but adds steric effects |
| 1-(Difluoromethyl)-4-[(trimethylsilyl)ethynyl]pyrazole | Pyrazole ring without methyl | Different binding affinities due to missing methyl group |
This comparison highlights the unique attributes of this compound that may contribute to its distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
